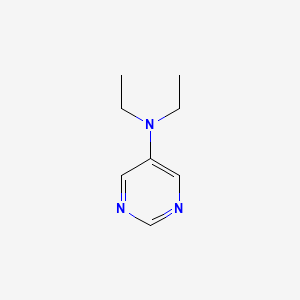
5-(N,N-diethyl)aminopyrimidine
Cat. No. B8351791
M. Wt: 151.21 g/mol
InChI Key: OZDOKZBHCMIDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07205310B2
Procedure details


A suspension of the 5-aminopyrimidine, and one twenty-fifth an equal mass of PtO2, and 5 equivalents equivalents of aqueous acetaldehyde, in ethanol solvent, was shaken under 60 psi hydrogen gas for 24 h. At this time, TLC of an evaporated aliquot of the reaction mixture indicated complete conversion of the 5-(N-ethyl)aminopyrimidine. The Pt catalyst was removed by filtering the reaction mixture through Celite, and the 5-(N,N-diethyl)aminopyrimidine was isolated by evaporation of the ethanol solvent. The crude product was purified by flash chromatography on silica using EtOAc/hexanes.






Identifiers


|
REACTION_CXSMILES
|
N[C:2]1C=NC=N[CH:7]=1.C(=O)C.[H][H].[CH2:13]([NH:15][C:16]1[CH:17]=[N:18][CH:19]=[N:20][CH:21]=1)[CH3:14]>C(O)C.O=[Pt]=O>[CH2:13]([N:15]([C:16]1[CH:17]=[N:18][CH:19]=[N:20][CH:21]=1)[CH2:2][CH3:7])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=NC=NC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Pt]=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC=1C=NC=NC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The Pt catalyst was removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering the reaction mixture through Celite
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CC)C=1C=NC=NC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
